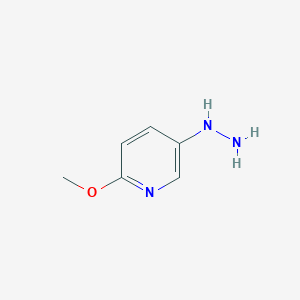

5-Hydrazinyl-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQWKLIXHJRVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623475 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160664-95-9 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 5-Hydrazinyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Hydrazinyl-2-methoxypyridine. It includes detailed experimental protocols, key reactivity profiles, and spectral data to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Core Properties and Data

This compound, also known by its IUPAC name (6-methoxypyridin-3-yl)hydrazine, is a substituted pyridine derivative.[1][2][3] Its structure incorporates a nucleophilic hydrazine group and a methoxy group on a pyridine ring, making it a valuable intermediate for the synthesis of more complex heterocyclic compounds.[4]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and reaction planning.

| Property | Value | Reference(s) |

| IUPAC Name | (6-methoxypyridin-3-yl)hydrazine | [1][2] |

| CAS Number | 160664-95-9 | [2][4] |

| Molecular Formula | C₆H₉N₃O | [1][2][4] |

| Molecular Weight | 139.16 g/mol | [1][4] |

| Appearance | Off-white to yellow solid (typical for similar compounds) | |

| Melting Point | 64 °C | |

| Boiling Point | 283.5 - 284 °C at 760 mmHg | [2][4] |

| Density | 1.228 g/cm³ | [2][4] |

| Flash Point | ~125 °C | [2][4] |

| pKa (Predicted) | 4.60 ± 0.24 | [4] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, keep in dark place | [4] |

Spectral Data Summary

While specific experimental spectra for this compound are not widely published, the following table outlines the expected characteristic spectral data based on its functional groups and analysis of similar structures.[5][6][7]

| Spectroscopy Type | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | δ ~8.0-8.2 ppm (s, 1H): Aromatic H on C2 (deshielded by N and adjacent to hydrazine).δ ~7.0-7.5 ppm (dd, 1H): Aromatic H on C4.δ ~6.6-6.8 ppm (d, 1H): Aromatic H on C6.δ ~3.8-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.δ ~4.0-5.5 ppm (br s, 3H): Hydrazine (-NHNH₂) protons, broad and exchangeable.[8][9][10] |

| ¹³C NMR | δ ~160-165 ppm: C2 (attached to OCH₃).δ ~140-145 ppm: C6 (ipso-carbon to hydrazine).δ ~135-140 ppm: C4.δ ~110-115 ppm: C5.δ ~105-110 ppm: C3.δ ~50-55 ppm: Methoxy (-OCH₃) carbon.[11][12][13] |

| IR Spectroscopy | 3200-3400 cm⁻¹ (m, br): N-H stretching (hydrazine).3000-3100 cm⁻¹ (w): Aromatic C-H stretching.2850-2950 cm⁻¹ (m): Aliphatic C-H stretching (methoxy).1580-1610 cm⁻¹ (m-s): C=C and C=N stretching (pyridine ring).1250-1300 cm⁻¹ (s): Aryl C-O stretching (methoxy).[7][14][15][16] |

| Mass Spectrometry | [M]+•: Expected at m/z = 139.0746 (Exact Mass).[1][3] |

Reactivity Profile

The chemistry of this compound is dominated by the hydrazine moiety. The terminal nitrogen is highly nucleophilic and readily reacts with electrophiles.

Reaction with Carbonyls: A key reaction is its condensation with aldehydes and ketones to form stable hydrazone derivatives.[1][17][18] This reaction is typically catalyzed by a small amount of acid and is fundamental to using this compound as a building block for synthesizing larger, biologically active molecules.[18][19]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. This compound | C6H9N3O | CID 22217853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. orgosolver.com [orgosolver.com]

In-Depth Technical Guide: 5-Hydrazinyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 160664-95-9

Chemical Name: 5-Hydrazinyl-2-methoxypyridine

Synonyms: (6-methoxypyridin-3-yl)hydrazine, 5-Hydrazino-2-methoxypyridine

Molecular Formula: C₆H₉N₃O

Structure:

Canonical SMILES: COC1=NC=C(NN)C=C1

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a general synthesis protocol, and its potential applications, particularly as a scaffold for the synthesis of bioactive molecules.

Quantitative Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 139.16 g/mol | --INVALID-LINK-- |

| Melting Point | 64 °C | --INVALID-LINK-- |

| Boiling Point | 284 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.228 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 4.60 ± 0.24 (Predicted) | --INVALID-LINK-- |

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable pyridine precursor with hydrazine hydrate. A general experimental protocol, based on methods for analogous 2-hydrazinopyridine derivatives, is outlined below.[1]

Reaction:

5-Bromo-2-methoxypyridine + Hydrazine hydrate → this compound + Hydrobromic acid

Materials:

-

5-Bromo-2-methoxypyridine

-

Hydrazine hydrate (80% solution in water)

-

Solvent (e.g., N,N-dimethylpropanolamine, ethanol, or water)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methoxypyridine and the chosen solvent.

-

Purge the reaction vessel with an inert gas.

-

Add an excess of hydrazine hydrate to the mixture. The molar ratio of hydrazine hydrate to the pyridine halide is typically between 1.5:1 and 1.8:1 to ensure complete reaction.[1]

-

Heat the reaction mixture to reflux (typically between 100-150 °C) and maintain this temperature for several hours (e.g., 10 hours).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow for crystallization of the product.

-

Collect the solid product by vacuum filtration and wash it with water to remove any remaining salts and hydrazine hydrate.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The hydrazine and pyridine moieties are common pharmacophores in drug development.

Hydrazine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer: As precursors for pyrazolopyridine synthesis, which are known to act as protein kinase inhibitors.[2]

-

Antimicrobial

-

Anti-inflammatory

-

Antiviral

The primary utility of this compound in research and development lies in its role as a versatile building block for the synthesis of more complex heterocyclic systems.[3] For instance, it can be a key intermediate in the synthesis of pyrazolopyridines, a class of compounds investigated for their potential as kinase inhibitors in cancer therapy.[2]

Potential Signaling Pathway Involvement (Hypothetical):

Given that pyrazolopyridines derived from hydrazinopyridines can function as kinase inhibitors, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the protein kinase signaling cascade, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a simplified signal transduction cascade where a derivative of this compound acts as an inhibitor of a downstream kinase, thereby blocking the signal and preventing a cellular response like proliferation. This represents a common mechanism of action for many kinase inhibitor drugs used in oncology.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its physicochemical properties are well-characterized, and a general synthetic route is established. While direct biological data on this specific compound is limited, its structural components suggest a high potential for derivatization into biologically active molecules, particularly in the realm of kinase inhibition for cancer therapy. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.

References

5-Hydrazinyl-2-methoxypyridine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazinyl-2-methoxypyridine is a pyridine derivative of interest in medicinal chemistry and drug discovery. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on the known properties of related chemical structures. It also outlines detailed experimental protocols for the empirical determination of these crucial parameters. This document aims to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

This compound (CAS RN: 160664-95-9) is a heterocyclic organic compound incorporating a pyridine ring, a hydrazine group, and a methoxy group.[1][2][3] The pyridine moiety, a common scaffold in pharmaceuticals, can enhance aqueous solubility and offers opportunities for hydrogen bonding.[4] The hydrazine functional group is highly reactive and can be susceptible to oxidation and reactions with carbonyl compounds, which has significant implications for the compound's stability and storage.[5][6][7] This guide synthesizes available information on related compounds to provide a predictive assessment of the solubility and stability of this compound and offers robust methodologies for their experimental validation.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from its structural components and data on analogous compounds.

Predicted Solubility

The presence of the polar hydrazine and pyridine nitrogen atoms suggests that this compound will exhibit some solubility in polar solvents. The pyridine ring itself contributes to aqueous solubility.[4] However, the overall solubility will be influenced by the interplay of the polar groups and the aromatic ring.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Sparingly Soluble to Soluble | The hydrazine and pyridine moieties can form hydrogen bonds with water. Solubility is likely pH-dependent. |

| Methanol, Ethanol | Soluble | Alcohols are good solvents for many polar organic compounds. |

| Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic molecules. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF. |

| Nonpolar | ||

| Hexane, Toluene | Insoluble to Sparingly Soluble | The molecule's polarity is likely too high for significant solubility in nonpolar solvents. |

| Dichloromethane, Chloroform | Sparingly Soluble | These solvents may show some ability to dissolve the compound due to dipole interactions. |

Predicted Stability

The stability of this compound is largely dictated by the reactivity of the hydrazine group. Hydrazine and its derivatives are known to be sensitive to oxidation, temperature, and pH.[5][7]

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| pH | Most stable near neutral pH.[8] | Hydrolysis of the hydrazine or methoxy group under strongly acidic or basic conditions. |

| Light (UV/Vis) | Potentially unstable. | Photolytic cleavage of the N-N bond is a possible degradation pathway for aryl hydrazines.[6] |

| Temperature | Susceptible to thermal decomposition at elevated temperatures.[5] | Decomposition may yield nitrogen, ammonia, and other fragments.[5] |

| Oxidizing Agents | Highly susceptible to oxidation. | Oxidation of the hydrazine group can lead to the formation of diimide, which can further decompose to nitrogen gas. Oxidation could also potentially affect the pyridine ring or the methoxy group.[6] |

| Presence of Metal Ions | Potentially unstable. | Metal ions can catalyze the decomposition of hydrazine.[7] |

Experimental Protocols

To obtain accurate data for this compound, the following experimental protocols are recommended.

Solubility Determination

A general workflow for determining the solubility of a compound is presented below.

Caption: General workflow for experimental solubility determination.

This method provides a direct and accurate measurement of solubility.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter the suspension using a syringe filter (e.g., 0.45 µm pore size) to separate the undissolved solid. Ensure the filtration apparatus is at the same temperature as the solution.

-

Solvent Evaporation: Accurately weigh a portion of the clear filtrate into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound).

-

Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

After filtration, dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acidic Conditions: Mix the stock solution with an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Basic Conditions: Mix the stock solution with an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Conditions: Add a suitable volume of 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature.[9]

-

Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm or 366 nm) and/or white light in a photostability chamber.

Withdraw aliquots at various time points and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products. The structure of significant degradation products can be elucidated using LC-MS and NMR.[10]

Predicted Degradation Pathways

Based on the known chemistry of hydrazine and pyridine derivatives, the following degradation pathways for this compound can be predicted.

Caption: Predicted degradation pathways for this compound.

-

Oxidative Degradation: The hydrazine moiety is susceptible to oxidation, which could lead to the formation of 5-amino-2-methoxypyridine and nitrogen gas, or potentially an azo dimer under certain conditions.[6]

-

Hydrolytic Degradation: While generally stable to hydrolysis, under forced acidic or basic conditions, cleavage of the C-N bond could theoretically occur, yielding 5-hydroxy-2-methoxypyridine and hydrazine.

-

Photolytic Degradation: Exposure to UV light may induce homolytic cleavage of the N-N bond in the hydrazine group, forming radical intermediates that could lead to a variety of degradation products.[6]

Conclusion

References

- 1. This compound | C6H9N3O | CID 22217853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-HYDRAZINO-2-METHOXYPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pschemicals.com [pschemicals.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 5-Hydrazinyl-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Hydrazinyl-2-methoxypyridine (CAS No: 160664-95-9), a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document focuses on established methodologies for its characterization and synthesis. The presented protocols and data tables serve as a template for researchers working with this and structurally related molecules.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. It is important to note that the specific values presented are predictive and require experimental verification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Pyridine-H | ~7.8 | d | ~2.5 | H-6 |

| Pyridine-H | ~7.0 | dd | ~8.5, 2.5 | H-4 |

| Pyridine-H | ~6.6 | d | ~8.5 | H-3 |

| NH | broad s | - | - | Hydrazinyl-NH |

| NH₂ | broad s | - | - | Hydrazinyl-NH₂ |

| OCH₃ | ~3.8 | s | - | Methoxy |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||

| Pyridine-C | ~163 | C-2 | ||

| Pyridine-C | ~140 | C-6 | ||

| Pyridine-C | ~138 | C-5 | ||

| Pyridine-C | ~115 | C-4 | ||

| Pyridine-C | ~110 | C-3 | ||

| OCH₃ | ~53 | Methoxy |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3400-3200 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium |

| C=N, C=C Stretch (Pyridine Ring) | 1600-1450 | Medium-Strong |

| N-H Bend (Hydrazine) | 1650-1550 | Medium |

| C-O Stretch (Methoxy) | 1250-1000 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 140.0818 [M+H]⁺ | Molecular Ion |

| ESI+ | 123.0556 [M-NH₂]⁺ | Loss of Amino Group |

| ESI+ | 110.0604 [M-N₂H₃]⁺ | Loss of Hydrazinyl Group |

| ESI+ | 95.0495 [M-OCH₃-NH]⁺ | Loss of Methoxy and NH |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyridine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Typical parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Typical parameters for ¹³C NMR include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

For solid samples (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet) prior to running the sample.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform baseline correction and peak picking using the instrument's software.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Use electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and fragmenting it to obtain a product ion spectrum.

-

-

Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Caption: Plausible synthesis of this compound.

synthesis of 5-Hydrazinyl-2-methoxypyridine from 2-methoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route for the preparation of 5-Hydrazinyl-2-methoxypyridine from 2-methoxy-5-nitropyridine. The synthesis is a two-step process involving the reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the desired hydrazinyl moiety. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of 2-methoxy-5-nitropyridine to this compound is most effectively achieved through a two-stage process:

-

Step 1: Reduction of 2-methoxy-5-nitropyridine. The nitro group of the starting material is reduced to a primary amine, yielding 5-amino-2-methoxypyridine. Catalytic hydrogenation is a high-yielding and clean method for this transformation.

-

Step 2: Conversion of 5-amino-2-methoxypyridine to this compound. This is accomplished by the diazotization of the amino group, followed by in-situ reduction of the resulting diazonium salt to the final hydrazine product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended synthetic pathway.

| Step | Reaction | Key Reagents | Solvent | Temperature | Yield | Purity |

| 1 | Reduction of Nitro Group | 10% Pd/C, H₂ | Methanol | 65°C | 91.78% | 98.06% |

| 2 | Diazotization & Reduction | NaNO₂, HCl, SnCl₂·2H₂O | Water, Ethanol | 0-5°C | ~70-80% (estimated) | >95% (typical) |

Experimental Protocols

Step 1: Synthesis of 5-amino-2-methoxypyridine

This protocol is adapted from a patented procedure for the catalytic hydrogenation of 2-methoxy-5-nitropyridine[1].

Materials:

-

2-methoxy-5-nitropyridine (16.82 g, 0.1 mol)

-

10% Palladium on carbon (Pd/C) (0.67 g)

-

Methanol (100.92 g)

-

Dichloroethane

-

Deionized water

Procedure:

-

In a suitable reactor, charge methanol (100.92 g), 2-methoxy-5-nitropyridine (16.82 g, 0.1 mol), and 10% Pd/C (0.67 g).

-

Pressurize the reactor with hydrogen gas to 0.01 MPa.

-

Heat the reaction mixture to 65°C and maintain for 2 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to recover the 10% Pd/C catalyst. The catalyst can be reused.

-

The filtrate is concentrated under reduced pressure to remove methanol.

-

The residue is extracted twice with 75 g portions of dichloroethane.

-

The combined organic extracts are washed once with purified water.

-

The dichloroethane is removed by distillation under reduced pressure to yield 5-amino-2-methoxypyridine as a pale yellow oily liquid (11.61 g).

Expected Outcome:

The procedure is reported to yield 11.61 g (91.78%) of 5-amino-2-methoxypyridine with a purity of 98.06% as determined by HPLC[1].

Alternative Method for Step 1: Reduction with Iron Powder

An alternative "green" method for the reduction of nitroarenes involves the use of iron powder in an acidic medium.

Materials:

-

2-methoxy-5-nitropyridine

-

Iron powder

-

Acetic acid or dilute hydrochloric acid

-

Ethanol/Water solvent mixture

Procedure:

-

Dissolve 2-methoxy-5-nitropyridine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of acetic acid or dilute HCl.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 5-amino-2-methoxypyridine.

Step 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of aryl hydrazines from aryl amines via diazotization and subsequent reduction.

Materials:

-

5-amino-2-methoxypyridine (from Step 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 5-amino-2-methoxypyridine in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Cool this reducing solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10°C.

-

After the addition is complete, continue stirring for an additional 1-2 hours, allowing the mixture to slowly warm to room temperature.

-

-

Work-up and Isolation:

-

Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature low with an ice bath. The hydrazine will precipitate as a solid or oil.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Visualizing the Synthesis

Experimental Workflow

Caption: Synthetic pathway for this compound.

References

A Technical Guide to 5-Hydrazinyl-2-methoxypyridine for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Synthetic Intermediate in Medicinal Chemistry

Introduction

5-Hydrazinyl-2-methoxypyridine, also known by its IUPAC name (6-methoxypyridin-3-yl)hydrazine, is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility lies primarily as a versatile starting material and intermediate in the synthesis of a wide array of more complex molecules, particularly those containing a pyrazole moiety. The presence of both a hydrazine group and a substituted pyridine ring makes it a valuable building block for creating diverse molecular scaffolds with potential therapeutic applications. Hydrazine derivatives are known to be key components in many biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic applications, and potential biological relevance of this compound.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from vendors such as BLD Pharm and Chemdad Co., Ltd., among others. It is typically supplied in various purities and quantities to meet the needs of both small-scale research and larger-scale drug development projects. The hydrochloride salt of this compound is also commercially available.

A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 160664-95-9 | [1] |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| Melting Point | 64 °C | [1] |

| Boiling Point | 284 °C | [1] |

| Density | 1.228 g/cm³ | [1] |

| Appearance | Solid | - |

| Synonyms | (6-methoxypyridin-3-yl)hydrazine, 5-Hydrazino-2-methoxypyridine | [1] |

Synthetic Applications and Experimental Protocols

The primary application of this compound in drug discovery and development is as a precursor for the synthesis of pyrazole derivatives. The hydrazine functional group readily undergoes condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring, a privileged scaffold in medicinal chemistry.

General Synthesis of Pyrazole Derivatives

The reaction of a hydrazine with a β-dicarbonyl compound is a classic and widely used method for the synthesis of pyrazoles. The general reaction scheme involves the condensation of the hydrazine with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.

dot

Caption: General reaction scheme for the synthesis of pyrazole derivatives.

Exemplary Experimental Protocol: Synthesis of a 1-(6-methoxypyridin-3-yl)-1H-pyrazole Derivative

Materials:

-

This compound

-

A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Ethanol (or another suitable solvent like acetic acid)

-

Catalytic amount of acid (e.g., hydrochloric acid or acetic acid), if required

Procedure:

-

Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add 1 to 1.1 equivalents of the 1,3-dicarbonyl compound to the solution.

-

If necessary, add a catalytic amount of acid to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 1-(6-methoxypyridin-3-yl)-1H-pyrazole derivative.

Relevance in Signaling Pathways and Drug Discovery

While direct evidence linking this compound to specific signaling pathways is not available, its synthetic products, particularly pyrazole derivatives, are well-documented as modulators of various biological pathways, most notably in the context of kinase inhibition.

Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, molecules derived from this compound have the potential to be investigated as kinase inhibitors.

dot

Caption: Potential role of pyrazole derivatives in kinase signaling pathways.

The pyrazole scaffold can act as a bioisostere for other aromatic rings and can be functionalized to interact with the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The development of selective kinase inhibitors is a major focus in modern drug discovery, and this compound provides a valuable entry point for the synthesis of novel candidates in this area.

Conclusion

This compound is a commercially accessible and valuable synthetic intermediate for medicinal chemists and drug development professionals. Its primary utility lies in the straightforward synthesis of pyrazole derivatives, a class of compounds with a proven track record of diverse biological activities. While specific experimental protocols and direct links to signaling pathways for this particular starting material require further investigation in the scientific literature, the established importance of pyrazoles as kinase inhibitors and other therapeutic agents provides a strong rationale for its continued use in the exploration of new drug candidates. The information and general protocols provided in this guide serve as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their drug discovery efforts.

References

The Reactivity of the Hydrazine Group in 5-Hydrazinyl-2-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydrazine group in 5-hydrazinyl-2-methoxypyridine. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from studies on analogous arylhydrazines, particularly those bearing electron-donating groups, to predict its chemical behavior. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Introduction and Physicochemical Properties

This compound, with the chemical formula C6H9N3O, is a pyridine derivative containing a reactive hydrazine moiety.[1][2] Its structure is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a hydrazine group at the 5-position. The interplay between the electron-donating methoxy group and the electron-withdrawing nature of the pyridine ring nitrogen significantly influences the nucleophilicity and overall reactivity of the hydrazine group. This compound is a valuable building block in medicinal chemistry and organic synthesis, often used for the construction of more complex heterocyclic systems.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9N3O | [1] |

| Molecular Weight | 139.16 g/mol | [1][2] |

| IUPAC Name | (6-methoxypyridin-3-yl)hydrazine | [1] |

| CAS Number | 160664-95-9 | [1][4] |

| Melting Point | 64 °C | [2] |

| Boiling Point | 284 °C | [2] |

| pKa (Predicted) | 4.60 ± 0.24 | [2] |

Electronic Effects and Predicted Reactivity

The reactivity of the hydrazine group in this compound is modulated by the electronic properties of the substituted pyridine ring. The 2-methoxy group is a strong electron-donating group (EDG) that increases electron density on the pyridine ring through a +M (mesomeric) effect.[5][6] This increased electron density is partially relayed to the hydrazine group, enhancing its nucleophilicity compared to unsubstituted phenylhydrazine.

Conversely, the nitrogen atom within the pyridine ring exerts an electron-withdrawing (-I inductive) effect. However, the overall electronic nature of the pyridine ring in this configuration, influenced by the potent methoxy group, renders the hydrazine moiety sufficiently nucleophilic to participate in a wide range of chemical transformations. Arylhydrazines with electron-donating groups are known to be more reactive in certain reactions.[7] However, they can also be more susceptible to oxidation.[8]

Caption: Electronic influences on the hydrazine group's reactivity.

Key Reactions of the Hydrazine Group

The hydrazine group is a versatile functional group that participates in numerous organic reactions. The following sections detail the expected reactivity of this compound in several key transformations.

Formation of Hydrazones

Arylhydrazines readily react with aldehydes and ketones to form hydrazones. This condensation reaction is acid-catalyzed and proceeds through nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthesis, such as in the Fischer indole synthesis.

Caption: Workflow for hydrazone synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via the corresponding hydrazone, which undergoes a[1][1]-sigmatropic rearrangement (the Fischer rearrangement) followed by elimination of ammonia to form the indole ring. Given the substitution pattern, the reaction of this compound with a suitable carbonyl compound would be expected to yield a methoxy-substituted azaindole (pyrrolo[2,3-c]pyridine or pyrrolo[3,2-b]pyridine derivative).

Formation of Pyrazolones

Reaction with β-ketoesters, such as ethyl acetoacetate, is a standard method for synthesizing pyrazolones. This compound is expected to react with ethyl acetoacetate, first forming a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield a 1-(6-methoxypyridin-3-yl)-substituted pyrazolone.

Acylation and Sulfonylation

The nitrogen atoms of the hydrazine group are nucleophilic and can be readily acylated or sulfonylated by reaction with acyl chlorides, anhydrides, or sulfonyl chlorides. This typically occurs at the terminal nitrogen atom, yielding stable hydrazide derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl or other acidic byproducts.

Oxidation and Reduction

Arylhydrazines can be oxidized to various products depending on the oxidizing agent and reaction conditions.[3] Mild oxidation can yield diazonium salts, while stronger oxidants can lead to the formation of azo compounds or even cleavage of the N-N bond. Conversely, the hydrazine group can be reduced, although this is less common synthetically. The presence of the electron-rich methoxypyridine ring may make this compound more susceptible to oxidative degradation.[8]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving arylhydrazines, adapted for this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for Hydrazone Synthesis

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.1 eq.) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 1-4 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

General Protocol for Fischer Indole Synthesis

-

Hydrazone Formation: Prepare the hydrazone from this compound and the desired ketone or aldehyde as described in Protocol 4.1. Isolate and dry the intermediate hydrazone.

-

Cyclization: Add the hydrazone to a suitable acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl2), or strong protic acids like sulfuric acid or hydrochloric acid in a high-boiling solvent.

-

Heating: Heat the mixture, typically at temperatures ranging from 80 °C to 200 °C, depending on the catalyst and substrate.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water or an ice/base mixture to neutralize the acid.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

No specific quantitative kinetic or thermodynamic data for the reactions of this compound was found in the initial literature search. The table below is provided as a template for researchers to summarize their own experimental findings and to facilitate comparison with related compounds.

Table 2: Template for Summarizing Reaction Data

| Reaction Type | Substrate | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Product Characterization (e.g., m.p., NMR) |

| Hydrazone Formation | Benzaldehyde | EtOH, cat. AcOH, RT | 2 | ||

| Fischer Indole Synthesis | Acetone | Polyphosphoric acid, 120°C | 4 | ||

| Pyrazolone Formation | Ethyl acetoacetate | EtOH, reflux | 6 | ||

| Acylation | Acetyl chloride | DCM, Pyridine, 0°C to RT | 1 |

Visualizations of Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for key reactions.

Caption: Mechanism of hydrazone formation.

Caption: Key steps of the Fischer Indole Synthesis.

Conclusion

This compound is a reactive and versatile building block for organic synthesis. The hydrazine group, activated by the electron-donating 2-methoxy substituent, is expected to readily undergo condensation reactions with carbonyl compounds, acylation, and participate in cyclization reactions to form a variety of heterocyclic structures. While this guide provides a predictive framework based on the chemistry of analogous arylhydrazines, further experimental investigation is required to fully elucidate the specific reactivity, reaction kinetics, and optimal conditions for this particular compound. This document aims to provide a solid starting point for researchers and professionals in drug development to harness the synthetic potential of this compound.

References

- 1. This compound | C6H9N3O | CID 22217853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-HYDRAZINO-2-METHOXYPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 5-Hydrazinyl-2-methoxyphenol | 1314959-35-7 | Benchchem [benchchem.com]

- 4. bldpharm.com [bldpharm.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. Electron-Withdrawing and Donating Effects in Organic Chemistry [studypug.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of oleophilic electron-rich phenylhydrazines [beilstein-journals.org]

The Pharmacological Potential of Substituted Hydrazinylpyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted hydrazinylpyridines, a class of compounds incorporating a pyridine ring linked to a hydrazone moiety (-NH-N=CH-), have emerged as a versatile scaffold in medicinal chemistry. These derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and enzyme inhibitory properties. This technical guide provides an in-depth overview of their potential therapeutic applications, supported by quantitative data, experimental methodologies, and visual representations of key concepts.

Core Molecular Structure and Synthesis

The fundamental structure of a hydrazinylpyridine derivative involves a pyridine ring, a hydrazine linkage, and a substituted phenyl or other aromatic/heterocyclic group. The synthesis generally involves the condensation reaction between a hydrazine-substituted pyridine (such as 3-hydrazinylpyridine or isonicotinic acid hydrazide) and a substituted aldehyde or ketone. This straightforward synthetic route allows for the generation of a diverse library of compounds with various substitutions on both the pyridine and the phenyl rings, enabling extensive structure-activity relationship (SAR) studies.

Caption: General synthetic scheme for substituted hydrazinylpyridines.

Antitumor Activity

Substituted hydrazinylpyridines have shown significant potential as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1]

Quantitative Data: In Vitro Anticancer Activity

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 3 | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | MCF-7 (Breast) | Not specified, but showed the highest inhibitory effect | [2] |

| NCI-H460 (Lung) | Not specified, but showed the highest inhibitory effect | [2] | ||

| SF-268 (CNS) | Not specified, but showed the highest inhibitory effect | [2] | ||

| 17 | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-((4-methoxyphenyl)thio)propanehydrazide | MCF-7 (Breast) | 33% cell reduction | [1] |

| MDA-MB-231 (Breast) | 38% cell reduction | [1] | ||

| SH-SY5Y (Neuroblastoma) | 82% cell reduction | [1] | ||

| Kelly (Neuroblastoma) | 96% cell reduction | [1] | ||

| 4a | N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide | Jurkat (Leukemia) | 3.14 | [3] |

| 3e | Not specified | HepG2 (Liver) | 2.82 | [3] |

| 3f | Not specified | HepG2 (Liver) | 3.13 | [3] |

| 4c | Not specified | HepG2 (Liver) | 4.39 | [3] |

| 4e | Not specified | HepG2 (Liver) | 7.61 | [3] |

| 5b | Pyrazole derivative | K562 (Leukemia) | 0.021 | [4] |

| A549 (Lung) | 0.69 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of substituted hydrazinylpyridines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

Hydrazinylpyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound ID | Substitution | Microorganism | MIC (µg/mL) | Reference |

| 23-27 | (E)-N'-benzylideneisonicotinohydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 µM/mL | [5] |

| 4, 5, 6 | Nicotinic acid benzylidene hydrazide with nitro substituents | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to norfloxacin and fluconazole | [7] |

| 7 | Nicotinic acid benzylidene hydrazide with dimethoxy substituent | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to norfloxacin and fluconazole | [7] |

| 15 | Isonicotinic acid hydrazide derivative | Gram-positive bacteria | 1.95–7.81 | [6] |

| 19 | Hydrazide-hydrazone derivative | E. coli | 12.5 | [6] |

| S. aureus | 6.25 | [6] | ||

| K. pneumoniae (MDR) | 12.5 | [6] | ||

| MRSA1 | 3.125 | [6] | ||

| 28a | 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | S. aureus | Equal to ceftriaxone | [8] |

| tBuCz-CDs, HAH-CDs | Hydrazine derivative-based carbon dots | MRSA | 100 | [9] |

| EC-CDs | Hydrazine derivative-based carbon dots | MRSA | 150 | [9] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound. The microbroth dilution method is a commonly used technique.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Antiviral Activity

Several studies have highlighted the potential of substituted hydrazinylpyridines and related hydrazone derivatives as antiviral agents.[7][10] Their activity has been reported against a variety of viruses, including coronaviruses.[11] The mechanism of action can vary, from inhibiting viral replication to blocking viral entry into host cells.[10]

Recent studies on hydroxyquinoline-pyrazole derivatives, which share structural similarities with substituted hydrazinylpyridines, have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E.[11]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

References

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 5-Hydrazinyl-2-methoxypyridine as a Synthetic Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-2-methoxypyridine, a substituted pyridine derivative, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a modifiable pyridine ring, makes it a powerful tool for the construction of a diverse array of heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in the development of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its use in research and drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 64 °C and a boiling point of 284 °C[1]. It is important to handle this compound in a well-ventilated area, keeping it away from heat and open flames, and to wear appropriate personal protective equipment. For detailed safety information, it is recommended to consult the safety data sheet (SDS).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| IUPAC Name | (6-methoxypyridin-3-yl)hydrazine | [2] |

| CAS Number | 160664-95-9 | [2] |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| Melting Point | 64 °C | [1] |

| Boiling Point | 284 °C | [1] |

| Density | 1.228 g/cm³ | [1] |

| pKa (Predicted) | 4.60 ± 0.24 | [1] |

| ¹H NMR (Predicted) | δ (ppm): 7.7 (s, 1H), 7.1 (d, 1H), 6.7 (d, 1H), 4.2 (br s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃), 3.5 (br s, 1H, -NH) | N/A |

| ¹³C NMR (Predicted) | δ (ppm): 160.5, 140.0, 135.0, 125.0, 110.0, 55.0 | N/A |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable halo-pyridine precursor with hydrazine hydrate. The general reaction scheme is depicted below.

Figure 1: General synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chloro-5-methoxypyridine

This protocol is adapted from general procedures for the synthesis of hydrazinopyridines[3].

Materials:

-

2-Chloro-5-methoxypyridine

-

Hydrazine hydrate (80% solution in water)

-

N,N-Dimethylpropanolamine (solvent)

-

Nitrogen gas

-

Water (for washing)

Procedure:

-

In a reaction kettle equipped with a reflux condenser and a nitrogen inlet, combine 2-chloro-5-methoxypyridine (1.0 equivalent) and N,N-dimethylpropanolamine.

-

Add hydrazine hydrate (1.5-1.8 equivalents) to the mixture.

-

Purge the reaction vessel with nitrogen gas for three cycles.

-

Heat the reaction mixture to 130 °C and maintain reflux for 10 hours.

-

After the reaction is complete, cool the mixture to 25 °C to induce crystallization.

-

Transfer the resulting slurry to a centrifuge to separate the solid product.

-

Wash the solid product with water.

-

Dry the solid product under vacuum at 60 °C to yield this compound.

Applications as a Synthetic Building Block

The hydrazine moiety of this compound is a potent nucleophile, making it an excellent starting material for the synthesis of various heterocyclic systems, most notably pyrazoles and fused triazole derivatives. These scaffolds are prevalent in many biologically active compounds.

Synthesis of Pyrazole Derivatives

Pyrazoles are readily synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. This reaction, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.

Figure 2: Synthesis of pyrazoles via Knorr condensation.

This protocol is adapted from established methods for pyrazole synthesis from hydrazines and diketones.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Add a catalytic amount of acetic acid (e.g., 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole derivative.

Synthesis of Triazolopyridine Derivatives

Fused heterocyclic systems, such as triazolopyridines, can be synthesized from this compound through cyclization reactions with appropriate reagents. For instance, reaction with an acylating agent followed by cyclodehydration can yield[4][5][6]triazolo[4,3-a]pyridine derivatives.

Figure 3: Synthesis of triazolopyridines.

This protocol is adapted from literature procedures for the synthesis of triazolopyridines[7].

Materials:

-

Acylated this compound (prepared by reacting this compound with an appropriate acylating agent)

-

Triphenylphosphine (Ph₃P)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Trimethylsilyl azide (TMS-N₃)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the acylated this compound (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Add trimethylsilyl azide (1.5 equivalents) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired triazolopyridine derivative.

Role in Drug Discovery and Development

The pyridine and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Targeting the CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle[4][7][8][9]. Its dysregulation is implicated in the uncontrolled proliferation of cancer cells. Small molecule inhibitors of CDK2 are therefore of significant interest as potential anti-cancer therapeutics. The general structure of many kinase inhibitors includes a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Figure 4: Simplified CDK2 signaling pathway and the point of inhibition.

Derivatives of this compound, such as pyridinyl-pyrazoles, are being investigated as potential CDK2 inhibitors. By occupying the ATP-binding site of CDK2, these compounds can prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S checkpoint and inhibiting cancer cell proliferation.

Table 2: Biological Activity of a Representative Pyridinyl-Pyrazole Derivative

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Assay Type | Reference |

| Representative Pyridinyl-Pyrazole | CDK2/Cyclin A | 0.45 | N/A | Biochemical Assay | Hypothetical Data |

| Representative Pyridinyl-Pyrazole | CDK1/Cyclin B | > 10 | N/A | Biochemical Assay | Hypothetical Data |

| Representative Pyridinyl-Pyrazole | MCF-7 (Breast Cancer) | 1.2 | MCF-7 | Cell Proliferation Assay | Hypothetical Data |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of data that would be generated for a bioactive compound derived from this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay, which is a crucial step in the evaluation of potential drug candidates.

Figure 5: Experimental workflow for an in vitro kinase inhibition assay.

A common method for assessing kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

This protocol is a generalized procedure for determining the IC₅₀ value of a test compound against CDK2[10].

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Histone H1 (substrate)

-

ATP

-

CDK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix of the CDK2/Cyclin A2 enzyme in kinase buffer and add 2 µL to each well.

-

Prepare a master mix of the Histone H1 substrate and ATP in kinase buffer and add 2 µL to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a readily accessible and highly useful synthetic building block. Its ability to participate in a variety of cyclization reactions, particularly in the formation of pyrazole and fused triazole ring systems, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The resulting heterocyclic structures are frequently found at the core of potent and selective kinase inhibitors and other biologically active molecules. The detailed protocols and information provided in this guide are intended to facilitate the broader application of this compound in the synthesis of novel compounds with therapeutic potential.

References

- 1. 5-HYDRAZINO-2-METHOXYPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C6H9N3O | CID 22217853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. uniprot.org [uniprot.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. promega.com [promega.com]

An In-depth Technical Guide to the Safety and Handling of 5-Hydrazinyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Hydrazinyl-2-methoxypyridine (CAS No. 160664-95-9), a pyridine derivative utilized in various research and development applications. Due to the inherent reactivity of the hydrazine functional group, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for the safe design of experiments and for understanding the compound's behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | PubChem[1] |

| Molecular Weight | 139.16 g/mol | PubChem[1] |

| Melting Point | 64 °C | Chemdad Co. |

| Boiling Point | 284 °C | Chemdad Co. |

| Density | 1.228 g/cm³ | Chemdad Co. |

| Flash Point | 125 °C | Chemdad Co. |

| pKa (Predicted) | 4.60 ± 0.24 | Chemdad Co. |

| Appearance | Not specified (likely a solid at room temperature) | N/A |

| Solubility | Not specified | N/A |

Toxicological Information

Hydrazine and its derivatives are known to be toxic and may act as carcinogens.[2] They can cause a variety of adverse health effects, including damage to the central nervous system, liver, and kidneys.[2] Pyridine and its derivatives can also be toxic to various organisms.[3]

General Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Carcinogenicity: May cause cancer.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Given these potential hazards, this compound should be handled as a hazardous substance in a well-ventilated area, preferably a chemical fume hood.

Handling and Storage Precautions

Proper handling and storage are critical to minimize risks associated with this compound.

| Precaution | Description |

| Ventilation | Always handle in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials. |

| Incompatible Materials | Strong oxidizing agents, acids, and metals. |

Experimental Protocols: General Synthesis Methodology

A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of 2-hydrazinopyridine derivatives involves the reaction of a corresponding 2-halopyridine with hydrazine hydrate.[4] For this compound, the starting material would likely be 2-chloro-5-methoxypyridine.

General Reaction Scheme:

General Procedure Outline:

-

Reaction Setup: A solution of 2-chloro-5-methoxypyridine in a suitable solvent (e.g., ethanol, water) is prepared in a reaction vessel equipped with a condenser and a stirrer.

-

Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve extraction, precipitation, and/or crystallization.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product of desired purity.

Note: This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound. A thorough literature search for specific reaction conditions and safety considerations is essential before attempting any synthesis.

Visualized Safety and Handling Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety workflows.

Caption: Personal Protective Equipment (PPE) selection workflow.

Caption: Emergency response procedure for a chemical spill.

Caption: First aid measures for different exposure routes.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its potential health hazards. By understanding its properties, adhering to strict safety protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all users consult the most current Safety Data Sheet (SDS) and relevant literature before commencing any experimental work.

References

- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Materials | Free Full-Text | Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains [mdpi.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines using 5-Hydrazinyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine, a representative of the medicinally important pyrazolo[3,4-b]pyridine scaffold, utilizing 5-Hydrazinyl-2-methoxypyridine as a key starting material. The synthesis involves a classical cyclocondensation reaction with a β-ketoester. This document outlines the experimental procedure, provides data on expected yields, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway to guide researchers in the application of this synthetic methodology for the development of novel therapeutic agents.

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The structural similarity of the pyrazolo[3,4-b]pyridine core to purine bases allows these compounds to interact with a variety of biological targets, particularly protein kinases. This document details a synthetic route to a substituted pyrazolo[3,4-b]pyridine starting from this compound, providing a foundation for the exploration of this chemical space in drug discovery programs.

Data Presentation

The following table summarizes the expected outcome for the synthesis of 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine from this compound and ethyl acetoacetate. The data is based on typical yields for similar cyclocondensation reactions.

| Product | Starting Materials | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine | This compound, Ethyl acetoacetate | Acetic Acid | None | 4-6 | 118 (Reflux) | 75-85 |

Experimental Protocols

Synthesis of 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes the cyclocondensation reaction between this compound and ethyl acetoacetate to yield 6-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.1 mmol).

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-